molecular formula C12H9N3O6 B15470659 6,7-Dimethyl-1,2,4-trinitronaphthalene CAS No. 50558-82-2

6,7-Dimethyl-1,2,4-trinitronaphthalene

Cat. No.: B15470659
CAS No.: 50558-82-2
M. Wt: 291.22 g/mol
InChI Key: MLIPWEQZKSYNAK-UHFFFAOYSA-N
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Description

6,7-Dimethyl-1,2,4-trinitronaphthalene is a specialized polynitroaromatic compound in which a naphthalene core is functionalized with two methyl groups and three nitro groups, creating a versatile building block for advanced research. This compound is of significant interest in the field of energetic materials science, as the electron-withdrawing nitro groups and the aromatic system can participate in redox reactions, and the molecular structure influences properties like stability and sensitivity. The methyl groups can alter crystal packing and serve as potential sites for further functionalization. Research on analogous trinitronaphthalenes indicates potential applications as precursors in the synthesis of more complex molecules and in the study of high-energy-density materials. The mechanism of action for this class of compounds often involves the nitro groups acting as powerful electron acceptors. Under thermal or kinetic stimulus, the X-NO2 (X=C) trigger bonds can undergo cleavage, initiating a cascade of energetic decomposition reactions that release gases like nitrogen oxides and generate substantial heat. The specific substitution pattern on the naphthalene ring system critically influences the compound's overall reactivity, thermal stability, and sensitivity to external stimuli such as electric sparks. This makes it a valuable subject for fundamental studies on the structure-property relationships in polynitroarenes. This product is designated For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can utilize this chemical in explorations of organic synthesis pathways, as a model compound in spectroscopic and crystallographic studies, and for investigating the thermodynamic and kinetic behaviors of nitroaromatic systems.

Properties

CAS No.

50558-82-2

Molecular Formula

C12H9N3O6

Molecular Weight

291.22 g/mol

IUPAC Name

6,7-dimethyl-1,2,4-trinitronaphthalene

InChI

InChI=1S/C12H9N3O6/c1-6-3-8-9(4-7(6)2)12(15(20)21)11(14(18)19)5-10(8)13(16)17/h3-5H,1-2H3

InChI Key

MLIPWEQZKSYNAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct studies on 6,7-Dimethyl-1,2,4-trinitronaphthalene. However, comparisons can be inferred based on substituent effects and analogous naphthalene derivatives:

a. Nitro-Substituted Naphthalenes

  • 1-Nitronaphthalene: A simpler nitro derivative with a single nitro group.
  • 1,3,5-Trinitronaphthalene : A structural isomer with nitro groups at positions 1, 3, and 3. Such compounds often exhibit detonation velocities >7,000 m/s, suggesting that the positional arrangement of nitro groups significantly impacts energetic properties.

b. Methyl-Substituted Naphthalenes

  • 1-Methylnaphthalene and 2-Methylnaphthalene: These monomethyl derivatives are less reactive than nitro-substituted analogs.

c. Chlorinated and Methoxy Derivatives

  • 1,2,4,7-Tetrachloronaphthalene : Chlorine substituents increase halogenated aromatic hydrocarbon toxicity, particularly affecting liver and thyroid function . In contrast, nitro groups are more electronegative and may contribute to oxidative stress pathways.
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol: Methoxy groups enhance solubility in polar solvents, whereas nitro groups reduce solubility but improve stability under high-energy conditions .

Hypothetical Data Table Based on Structural Analogues

Property This compound (Hypothetical) 1-Nitronaphthalene 1,3,5-Trinitronaphthalene
Molecular Weight (g/mol) ~316 173.2 ~289
Density (g/cm³) ~1.7 (estimated) 1.22 1.75
Melting Point (°C) 180–220 (estimated) 61–63 240–245
Explosive Potential Moderate-High Low High
Solubility in Water Insoluble Slightly soluble Insoluble
Toxicity Profile Likely hepatotoxic (inferred from nitroaromatics) Respiratory irritant High oxidative stress risk

Research Findings and Limitations

  • Toxicity : While naphthalene and methylnaphthalenes are well-documented for respiratory and hepatic effects , trinitro derivatives are understudied. The compound’s nitro groups may induce oxidative DNA damage, as seen in other nitroaromatics.
  • Gaps in Evidence: No direct studies on synthesis, applications, or toxicology of this compound were identified in the provided materials. Further research using specialized databases (e.g., CAS registry, explosives literature) is required.

Q & A

Basic: What are the validated synthetic routes for 6,7-Dimethyl-1,2,4-trinitronaphthalene, and how can purity be ensured?

Methodological Answer:
Synthesis typically involves nitration of dimethylnaphthalene precursors under controlled conditions. For example:

  • Stepwise Nitration : Sequential nitration at positions 1, 2, and 4 using mixed acids (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.
  • Purification : Recrystallization from ethanol or acetonitrile, followed by HPLC (C18 column, acetonitrile/water mobile phase) to verify purity >98% .
  • Quality Control : Use NMR (¹H/¹³C) to confirm substitution patterns and FTIR to detect nitro-group vibrations (~1520 cm⁻¹). Reference standards for related nitroaromatics (e.g., 1,3-dimethylnaphthalene derivatives) can guide protocol optimization .

Basic: Which analytical techniques are critical for structural and quantitative analysis of this compound?

Methodological Answer:

  • Structural Elucidation :
    • NMR Spectroscopy : ¹H NMR (δ 8.2–8.8 ppm for aromatic protons, δ 2.5–3.0 ppm for methyl groups) and ¹³C NMR to distinguish nitro-substituted carbons (~140–150 ppm) .
    • Mass Spectrometry (HRMS) : ESI-MS in negative ion mode for molecular ion [M-H]⁻ at m/z 287 (calculated for C₁₂H₁₀N₃O₆).
  • Quantification :
    • HPLC-UV : C18 column with UV detection at 254 nm, using acetonitrile/water (70:30) for baseline separation from isomers .
    • Calibration : External standards (e.g., 1,3-dimethylnaphthalene derivatives) validated via linearity (R² > 0.995) and recovery tests .

Advanced: How should researchers address contradictions in toxicological data for nitroaromatic compounds like this compound?

Methodological Answer:
Conflicting results often arise from variability in exposure routes, doses, or model systems. To resolve discrepancies:

  • Systematic Review : Apply inclusion criteria (e.g., in vivo mammalian studies, exposure durations >28 days) to filter low-confidence studies .
  • Meta-Analysis : Pool data from high-confidence studies (e.g., ATSDR’s criteria for study design rigor ) to assess hepatotoxicity or mutagenicity trends.
  • Mechanistic Studies : Compare metabolic activation pathways (e.g., CYP450-mediated nitroreduction) across species using liver microsomes or transfected cell lines .

Advanced: What experimental designs optimize environmental persistence studies for this compound?

Methodological Answer:

  • Persistence Metrics :
    • Hydrolysis : Incubate compound in pH-adjusted buffers (pH 4–9) at 25°C; monitor degradation via LC-MS over 30 days .
    • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify half-life using first-order kinetics .
  • Soil/Water Partitioning :
    • Batch Tests : Measure log Kₒc (organic carbon partition coefficient) via soil slurry experiments .
    • Microcosm Studies : Simulate natural ecosystems to track biodegradation by microbial consortia .

Advanced: How can computational models predict the metabolic pathways of this compound?

Methodological Answer:

  • In Silico Tools :
    • QSAR Models : Use EPI Suite to estimate biodegradability (e.g., BIOWIN scores) and toxicity (ECOSAR) .
    • Docking Simulations : Predict interactions with CYP2E1 or NADPH reductase using AutoDock Vina .
  • Validation : Cross-reference predictions with in vitro microsomal assays (e.g., rat liver S9 fractions) to confirm nitro-group reduction metabolites .

Basic: What are the key regulatory and safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Controls : Use fume hoods for synthesis/purification steps; minimize dermal contact with nitrating agents .
  • Waste Disposal : Neutralize nitro waste with reducing agents (e.g., Fe²⁺/HCl) before incineration .
  • Regulatory Compliance : Adhere to CERCLA guidelines for nitroaromatic compounds, including reporting thresholds and spill protocols .

Advanced: What strategies differentiate isomer-specific effects in dimethyl-trinitronaphthalene derivatives?

Methodological Answer:

  • Isomer Synthesis : Chemoselective nitration (e.g., using HNO₃/Ac₂O at -10°C) to isolate 6,7-dimethyl vs. 1,3-dimethyl isomers .
  • Toxicity Profiling : Compare isomers in in vitro assays (e.g., Ames test for mutagenicity) and molecular dynamics simulations to assess DNA adduct formation .

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